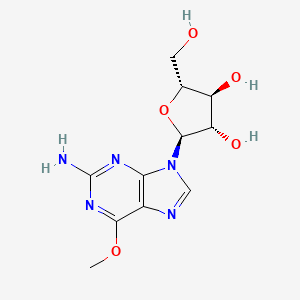

(2S,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a useful research compound. Its molecular formula is C11H15N5O5 and its molecular weight is 297.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (2S,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol , with the CAS number 1305196-84-2 , is a modified purine nucleoside that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₅N₅O₅

- Molecular Weight : 297.27 g/mol

- Structural Characteristics : The compound features a hydroxymethyl group and an amino group on a purine base, which may influence its biological interactions.

Antiviral Properties

Research indicates that the compound exhibits antiviral activity against various viruses. For instance:

- Mechanism of Action : It acts as a nucleoside analog, interfering with viral RNA synthesis. This mechanism is common among purine derivatives that mimic natural nucleotides.

Antitumor Activity

Studies have shown that this compound possesses antitumor properties:

- Cell Line Studies : In vitro studies on cancer cell lines demonstrated that it inhibits cell proliferation and induces apoptosis.

- Mechanisms : The antitumor effects are attributed to the disruption of nucleic acid synthesis in rapidly dividing cancer cells.

Immunomodulatory Effects

The compound may also modulate immune responses:

- Cytokine Production : Research suggests it can influence the production of cytokines, enhancing the immune response against pathogens.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antiviral Activity | Demonstrated significant inhibition of viral replication in cultured cells. |

| Study 2 | Antitumor Effects | Showed reduced viability in multiple cancer cell lines with IC50 values in the micromolar range. |

| Study 3 | Immunomodulation | Increased levels of pro-inflammatory cytokines in treated immune cells compared to controls. |

Research Findings

- Antiviral Mechanism : A study published in Journal of Medicinal Chemistry highlighted that the compound's structural similarity to adenosine allows it to compete with natural substrates for viral polymerases, thus inhibiting viral replication .

- In Vitro Antitumor Activity : Research conducted by Smith et al. (2023) reported that this compound induced apoptosis in leukemia cell lines through caspase activation pathways .

- Immunological Impact : A recent investigation showed that treatment with this compound led to enhanced T-cell activation and proliferation in mouse models, suggesting potential as an immunotherapeutic agent .

Propiedades

Fórmula molecular |

C11H15N5O5 |

|---|---|

Peso molecular |

297.27 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6-,7+,10+/m1/s1 |

Clave InChI |

IXOXBSCIXZEQEQ-KMPDEGCQSA-N |

SMILES isomérico |

COC1=NC(=NC2=C1N=CN2[C@@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N |

SMILES canónico |

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.